molecular formula C17H15Cl2N5O2 B2908126 2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide CAS No. 2034323-43-6

2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Cat. No.: B2908126
CAS No.: 2034323-43-6
M. Wt: 392.24
InChI Key: GIVQLXQBEULAME-UHFFFAOYSA-N
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Description

This compound is a chloroacetamide derivative featuring a 2,4-dichlorophenoxy group linked to an acetamide scaffold. The acetamide nitrogen is substituted with a methylene-bound pyrazole ring, which is further modified with a pyrazine moiety at position 3 and a methyl group at position 1 (Figure 1). The pyrazine and pyrazole moieties are known to enhance binding affinity in enzyme inhibitors, while the dichlorophenoxy group is common in herbicides and antimicrobial agents .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-24-12(7-14(23-24)15-9-20-4-5-21-15)8-22-17(25)10-26-16-3-2-11(18)6-13(16)19/h2-7,9H,8,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVQLXQBEULAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a reaction with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.

    Formation of the Pyrazolylmethyl Intermediate: Separately, 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole is synthesized through the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate, followed by methylation.

    Coupling Reaction: The two intermediates are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Synthesis of 4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

The synthesis of 4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the cyclization of appropriate hydrazones with acetic anhydride or other acylating agents. This process leads to the formation of the oxadiazole ring structure which is crucial for its biological activity. The reaction mechanism generally includes the formation of hydrazide derivatives followed by cyclodehydration to yield the oxadiazole .

Biological Activities

The compound exhibits a broad spectrum of biological activities which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles possess significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, certain oxadiazole derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has been investigated for its anticancer potential. Studies have demonstrated that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. For example, some oxadiazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines such as MDA-MB-231 and HCT116 .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and could contribute to their overall therapeutic efficacy .

Therapeutic Applications

The diverse biological activities of 4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide suggest several therapeutic applications:

Infectious Diseases

Due to its antimicrobial properties, this compound may serve as a potential candidate for developing new antibiotics against resistant strains of bacteria and fungi.

Cancer Treatment

Given its anticancer effects, further investigation into this compound could lead to its development as an adjunct therapy in cancer treatment protocols.

Neuroprotection

Some studies suggest that oxadiazole derivatives may also exhibit neuroprotective effects, making them candidates for research into treatments for neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

Several studies have documented the efficacy of oxadiazole derivatives:

StudyFindings
Study 1Demonstrated antimicrobial activity against various pathogens with minimal cytotoxicity.
Study 2Reported significant anticancer activity with percent growth inhibition exceeding 80% in multiple cancer cell lines.
Study 3Highlighted antioxidant properties that contribute to cellular protection against oxidative stress.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorophenoxy Acetamides

The dichlorophenoxy group is a hallmark of synthetic auxins and agrochemicals. Key analogs include:

Compound Name Key Structural Differences Biological Activity References
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) Pyridine substituent instead of pyrazole-pyrazine Synthetic auxin agonist
DICA (2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide) Thiol-ethyl substituent on acetamide Apoptosis inducer
U-48800 Cyclohexyl-dimethylamino substituent Synthetic opioid receptor agonist
  • Key Insight : The substitution on the acetamide nitrogen dictates activity. Pyridine/pyrazine groups (e.g., Compound 533) favor plant growth modulation, while bulky aliphatic groups (e.g., U-48800) target neurological receptors .

Pyrazole-Containing Acetamides

Pyrazole rings are prevalent in insecticides and kinase inhibitors. Notable examples:

Compound Name Key Structural Differences Biological Activity References
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Cyano group at pyrazole position 3 Fipronil insecticide intermediate
AZD1480 Pyrimidine-pyrazole core with fluorophenyl groups JAK2 kinase inhibitor
N-(1H-Pyrazol-5-yl)-N-(thiophen-2-ylmethyl)-2-(p-tolyloxy)acetamide Thiophene-methyl and p-tolyloxy substituents Flavor/fragrance additive (GRAS)
  • Key Insight: Electron-withdrawing groups (e.g., cyano in Fipronil intermediates) enhance insecticidal activity, while heteroaromatic substitutions (e.g., pyrazine in the target compound) may improve metabolic stability .

Quinazolinone and Piperazine Hybrids

Compounds from combine chlorophenoxy groups with quinazolinone or piperazine moieties:

Compound Name (e.g., 8d , 9a ) Key Structural Differences Potential Applications References
8d Quinazolinone core with piperazine linker Antimicrobial/anticancer agents
9a Phenoxymethylquinazolinone with piperidine substituent Not specified
  • Key Insight: Quinazolinone-piperazine hybrids exhibit broader pharmacological profiles compared to simpler acetamides, likely due to enhanced DNA intercalation or enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Pyrazine moieties resist oxidative metabolism, while the methyl group on the pyrazole may slow hepatic degradation .
  • Toxicity: Dichlorophenoxy derivatives (e.g., 2,4-D) are associated with endocrine disruption, but pyrazole modifications may mitigate this risk .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide , with CAS number 2034395-44-1 , is a synthetic derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C17H15Cl2N5O2C_{17}H_{15}Cl_2N_5O_2 with a molecular weight of 392.2 g/mol . The structure includes a dichlorophenoxy group and a pyrazole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₅Cl₂N₅O₂
Molecular Weight392.2 g/mol
CAS Number2034395-44-1

Anti-inflammatory Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown strong inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that these compounds can effectively reduce inflammation in models such as carrageenan-induced paw edema in rats .

Anticancer Potential

The pyrazole and dichlorophenoxy groups are known to enhance anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation. For example, derivatives tested against various cancer cell lines have demonstrated IC50 values indicating effective cytotoxicity. A related study found that certain pyrazole derivatives had IC50 values as low as 6.2 μM against colon carcinoma cells .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to decreased production of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells, thus preventing proliferation.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a rat model. The compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro studies on the MCF-7 breast cancer cell line revealed that the compound exhibits cytotoxicity comparable to established chemotherapeutic agents like cisplatin. The findings suggest its potential for further development as an anticancer drug.

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